molecular formula C6H9Cl2NOS B13441702 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride

Cat. No.: B13441702
M. Wt: 214.11 g/mol
InChI Key: CEOOVHSDNCNLRT-UHFFFAOYSA-N
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Description

It is synthesized via hydroxylation and chlorination of the parent compound’s ethyl side chain. Structurally, it features a thiazole ring substituted with a methyl group at position 4 and a 1-hydroxy-2-chloroethyl chain at position 4. Pharmacologically, it lacks neuroprotective activity but may contribute to sedative effects in vivo . This metabolite is excreted in human urine and has been identified as more abundant than previously recognized metabolites .

Properties

Molecular Formula

C6H9Cl2NOS

Molecular Weight

214.11 g/mol

IUPAC Name

2-chloro-1-(4-methyl-1,3-thiazol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C6H8ClNOS.ClH/c1-4-6(5(9)2-7)10-3-8-4;/h3,5,9H,2H2,1H3;1H

InChI Key

CEOOVHSDNCNLRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(CCl)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

  • 3-Thiocyanato-5-chloro-2-pentanone or its derivatives serve as key precursors.
  • Halogenated ketones such as 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole are important intermediates.
  • The hydroxy-substituted thiazole, i.e., 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole , is formed either directly or via hydrolysis of chloro intermediates.

Cyclization and Ring Formation

  • The thiazole ring is formed by reacting halogenated ketones with thiocyanates or thioformamide under acidic conditions (e.g., phosphoric acid or gaseous hydrogen chloride).
  • Reaction temperatures are controlled typically between 20°C and 100°C, often with gradual heating to promote cyclization.

Halogenation and Hydroxylation Steps

  • Hydroxy-substituted intermediates are converted to chloro derivatives using halogenating agents such as thionyl chloride or phosphoryl chloride .
  • Conversely, hydrolysis of chloro intermediates under aqueous acidic conditions yields the hydroxy-substituted thiazole.

Hydrogenation

  • The chloro-substituted thiazole intermediates are hydrogenated over palladium on charcoal catalysts under atmospheric or elevated pressure to yield the target hydroxy-substituted thiazole.
  • Hydrogenation is conducted in solvents like ethanol or methanol, and the reaction progress is monitored by hydrogen consumption.

Detailed Preparation Procedures

Preparation of 2-Chloro-4-methyl-5-(2-chloroethyl)-thiazole

Step Reagents & Conditions Yield (%) Notes
Dissolution of 3-thiocyanato-5-chloro-2-pentanone in phosphoric acid, heated to 95-100°C for 30 min 2 moles of 3-thiocyanato-5-chloro-2-pentanone, 85% phosphoric acid, 95-100°C 66% Beige crystals precipitated on cooling
Extraction and purification by crystallization and vacuum drying Water and organic solvents (ethyl acetate, diisopropyl ether, carbon tetrachloride) 61-76% Purity >95% by GC, confirmed by IR and NMR

Conversion to 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole

Step Reagents & Conditions Yield (%) Notes
Hydrolysis of 2-chloro intermediate with aqueous mineral acid Aqueous HCl or phosphoric acid, room temperature to 20°C 66% Melting point 141-146°C
Halogenation of hydroxy intermediate with phosphoryl chloride Phosphoryl chloride, chlorobenzene solvent, 100-130°C 74% Formation of chloro derivative confirmed by IR and NMR

Hydrogenation to Final Product

Step Reagents & Conditions Yield (%) Notes
Hydrogenation of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole Pd/C catalyst (8%), ethanol or methanol solvent, atmospheric or 0.3 MPa pressure 83-91% Reaction monitored by hydrogen consumption; product purity 98.8% by GC
Isolation of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride Neutralization with sodium bicarbonate, extraction, recrystallization from ethanol 97% Melting point 136-137°C

Analytical and Characterization Data

  • Boiling points of intermediates: ~102-105°C under reduced pressure (40-53 Pa).
  • Melting points of hydroxy intermediates: 141-146°C; hydrochloride salt: 136-137°C.
  • Spectroscopic confirmation : IR and NMR spectra consistently confirm the structure of intermediates and final product.
  • Purity : Gas chromatography analysis shows purity levels above 95% for intermediates and above 98% for the final hydrochloride salt.
  • Elemental analysis matches calculated values for C, H, N, Cl, and S within acceptable ranges.

Summary Table of Preparation Steps and Conditions

Preparation Stage Reagents/Conditions Temperature Yield (%) Product Form Key Analytical Data
Cyclization of 3-thiocyanato-5-chloro-2-pentanone 85% H3PO4, stirring 95-100°C 66 Beige crystals Melting point 141-146°C
Halogenation of hydroxy intermediate Phosphoryl chloride, chlorobenzene 100-130°C 74 Chloro derivative oil Boiling point ~102°C (vacuum)
Hydrogenation to hydroxy-thiazole Pd/C, ethanol or methanol, H2 atmosphere RT or 0.3 MPa 83-91 Hydroxy-thiazole Purity 98.8%, MP 136-137°C

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The chloroethyl group can be reduced to form ethyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride is used as an intermediate in the synthesis of more complex thiazole derivatives

Biology: In biological research, this compound is used to study the interactions of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids. It helps in understanding the binding mechanisms and biological activities of thiazole-based compounds.

Medicine: 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride has potential applications in medicinal chemistry. It is explored for its antimicrobial, antifungal, and anticancer properties. Researchers investigate its efficacy and safety in preclinical studies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also employed in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride involves its interaction with specific molecular targets. The hydroxy and chloroethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride with related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position 4/5) Key Physicochemical Properties
5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride C₆H₁₀Cl₂NOS•HCl ~234.6* 4-CH₃; 5-CH₂CH(OH)Cl High water solubility (hydrochloride salt)
Clomethiazole (Parent Drug) C₆H₈ClNS•HCl 198.11 4-CH₃; 5-CH₂CH₂Cl LogP: ~1.5; Boiling Point: 281.8°C
5-(2-Hydroxyethyl)-4-methylthiazole (Precursor) C₆H₉NOS 143.21 4-CH₃; 5-CH₂CH₂OH Intermediate in clomethiazole synthesis
NLA-272 (5-(1-Hydroxyethyl)-4-methylthiazole) C₆H₉NOS 143.21 4-CH₃; 5-CH(OH)CH₃ Minor metabolite; no sedative activity
NLA-511 (5-Acetyl-4-methylthiazole) C₆H₇NOS 141.19 4-CH₃; 5-COCH₃ Minor metabolite; inactive

*Estimated based on molecular formula.

Key Observations:
  • Chlorine vs. Hydroxyl Groups : The presence of chlorine in clomethiazole and its metabolites enhances lipophilicity compared to the hydroxylated precursor (CAS 137-00-8). This affects blood-brain barrier penetration and metabolic stability .
  • Hydrochloride Salt : The hydrochloride form of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole improves aqueous solubility, facilitating renal excretion .

Pharmacological Activity

Compound Neuroprotective Activity Sedative Activity Metabolic Role
Clomethiazole Yes (parent compound) Yes Rapidly metabolized to NLA-715
5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride No Possible contributor Major metabolite; excreted in urine
5-(2-Hydroxyethyl)-4-methylthiazole No No Synthesis intermediate
NLA-272/NLA-511 No No Minor inactive metabolites
Key Findings:
  • The parent drug, clomethiazole, is responsible for neuroprotective effects, while its metabolites, including 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride, lack this activity. Sedative effects may arise from cumulative actions of the parent compound and metabolites .
  • The hydroxyethyl precursor (CAS 137-00-8) is pharmacologically inert but critical in synthesizing chloroethyl derivatives like clomethiazole .

Metabolic Pathways

  • Clomethiazole Metabolism :
    • Phase I: Hydroxylation at the ethyl side chain forms 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride (NLA-715) .
    • Phase II: Further oxidation or conjugation leads to inactive metabolites like 4-methyl-5-thiazole acetic acid .
  • Comparative Stability :
    • Clomethiazole has a plasma half-life of ~5 minutes in mice, rapidly converting to NLA-715 .
    • The hydroxyethyl precursor (CAS 137-00-8) is stable under synthetic conditions but reactive toward chlorinating agents like PCl₅ .

Biological Activity

5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride is a thiazole derivative with significant biological activity, particularly in the fields of neuroprotection, anticonvulsant effects, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities.

Chemical Structure and Properties

The compound has the molecular formula C₆H₈ClNOS and a molecular weight of approximately 177.65 g/mol. Its structure features a hydroxyl group and a chloroethyl side chain, which are crucial for its biological activities. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, contributes to its pharmacological properties.

Neuroprotective Effects

Research indicates that 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride exhibits neuroprotective effects, particularly in models of ischemia-induced neuronal damage. In gerbil studies, the compound demonstrated the ability to decrease damage to hippocampal pyramidal neurons following ischemic events. This suggests potential applications in treating neurodegenerative conditions such as stroke and multi-infarct dementia .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Thiazole derivatives have been noted for their effectiveness in reducing seizure activity in various animal models. The specific mechanism through which 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole exerts its anticonvulsant effects remains an area of ongoing research, but it is believed to involve modulation of neurotransmitter systems .

Anticancer Potential

The anticancer activity of thiazole compounds has been widely studied, with findings suggesting that 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride may possess similar properties. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance cytotoxic activity against various cancer cell lines. For instance, analogs of thiazole compounds have shown promising results in inhibiting tumor growth in vitro, with IC50 values indicating effective concentrations for cell line selectivity .

Summary of Biological Activities

Activity Effect Model/Source
NeuroprotectionDecreased neuronal damage post-ischemiaGerbil model
AnticonvulsantReduced seizure activityVarious animal models
AnticancerCytotoxic effects on cancer cell linesIn vitro studies on multiple cell lines

Case Studies and Research Findings

  • Neuroprotection Study : A study involving gerbils subjected to carotid artery occlusion followed by reperfusion demonstrated that treatment with the compound reduced hippocampal neuron damage significantly compared to untreated controls .
  • Anticonvulsant Research : In a series of experiments evaluating various thiazole derivatives, 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride was found to exhibit notable anticonvulsant properties, contributing to its potential therapeutic applications in epilepsy management .
  • Anticancer Activity : In vitro assays revealed that thiazole derivatives could inhibit the proliferation of cancer cells, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin. This positions 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole hydrochloride as a candidate for further development in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via alkylation of 4-methylthiazole derivatives using 2-chloroethanol in the presence of HCl. A representative method involves heating 5-(2-hydroxyethyl)-4-methylthiazole with benzyl chloride at 80°C for 24 hours to form ionic intermediates, followed by purification via vacuum drying . Optimization includes adjusting molar ratios (e.g., 1:5 substrate-to-alkylating agent) and reaction time to improve yields (reported up to 81% under controlled conditions).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC : Purity ≥98% can be confirmed using reversed-phase HPLC with UV detection at 254 nm .
  • NMR : Key signals include δ 2.15 ppm (methyl group), δ 4.83–4.93 ppm (chloroethyl protons), and aromatic thiazole protons in δ 6.86–7.95 ppm .
  • Elemental Analysis : Match calculated vs. observed values for C, H, N (e.g., C: 66.25% calculated vs. 66.24% observed in related thiazole derivatives) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodology : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloroethyl group. Stability tests show degradation >5% after 6 months at room temperature due to moisture sensitivity. Use Karl Fischer titration to monitor water content (<0.1% recommended) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-(1-Hydroxy-2-chloroethyl)-4-methylthiazole Hydrochloride in nucleophilic substitution reactions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the electrophilicity of the chloroethyl group. The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the C-Cl bond. Compare with experimental kinetics (e.g., SN2 mechanism dominance in polar aprotic solvents) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodology :

  • Variable Temperature NMR : Assess dynamic processes (e.g., rotational barriers in the thiazole ring) causing splitting anomalies .
  • 2D-COSY/HMBC : Confirm coupling between hydroxyethyl protons (δ 4.93 ppm) and thiazole C4 to rule out structural isomerism .
  • Cross-validate with IR : Check for O-H stretching (~3200 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • In situ quenching : Add triethylamine to neutralize excess HCl, reducing dimerization byproducts.
  • Stepwise temperature control : Initiate reaction at 50°C to minimize exothermic side reactions, then ramp to 80°C for completion .
  • Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to isolate the target compound (Rf = 0.50) .

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